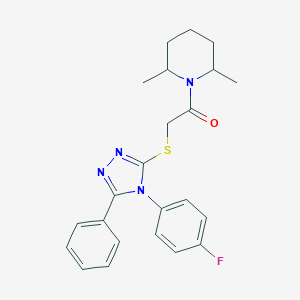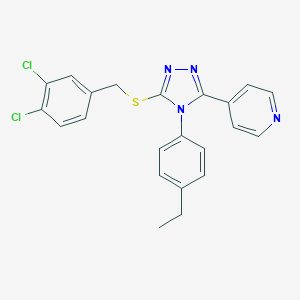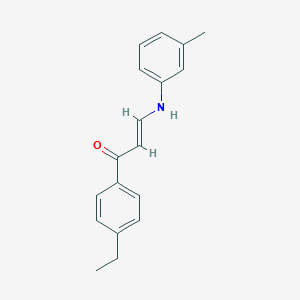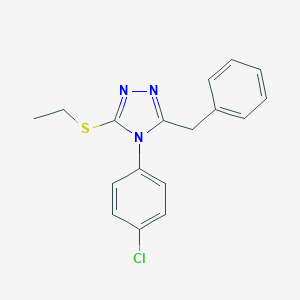![molecular formula C27H22ClN3OS B425193 4-{3-(4-chlorophenyl)-5-[(2-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ethyl ether](/img/structure/B425193.png)
4-{3-(4-chlorophenyl)-5-[(2-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ethyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-(4-chlorophenyl)-5-[(2-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ethyl ether is a synthetic organic compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-(4-chlorophenyl)-5-[(2-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ethyl ether typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Substitution reactions:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: To ensure efficient mixing and reaction control.
Catalysts and solvents: Use of specific catalysts and solvents to optimize yield and purity.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the triazole ring, potentially leading to hydrogenated derivatives.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Halides, sulfonates, or other electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology
In biological research, 1,2,4-triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 4-{3-(4-chlorophenyl)-5-[(2-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ethyl ether would depend on its interaction with biological targets.
Medicine
Medicinally, compounds of this class are explored for their therapeutic potential. They may exhibit activities such as antifungal, antibacterial, or anticancer properties, making them candidates for drug development.
Industry
In industry, this compound could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable products.
作用機序
The mechanism of action of 4-{3-(4-chlorophenyl)-5-[(2-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ethyl ether would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
類似化合物との比較
Similar Compounds
- 3-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-[(naphthalen-2-ylmethyl)sulfanyl]-4H-1,2,4-triazole
- 3-(4-bromophenyl)-4-(4-ethoxyphenyl)-5-[(naphthalen-2-ylmethyl)sulfanyl]-4H-1,2,4-triazole
- 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-5-[(phenylmethyl)sulfanyl]-4H-1,2,4-triazole
Uniqueness
The uniqueness of 4-{3-(4-chlorophenyl)-5-[(2-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ethyl ether lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the naphthalen-2-ylmethylsulfanyl group, in particular, may impart unique properties compared to other similar compounds.
特性
分子式 |
C27H22ClN3OS |
|---|---|
分子量 |
472g/mol |
IUPAC名 |
3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-5-(naphthalen-2-ylmethylsulfanyl)-1,2,4-triazole |
InChI |
InChI=1S/C27H22ClN3OS/c1-2-32-25-15-13-24(14-16-25)31-26(21-9-11-23(28)12-10-21)29-30-27(31)33-18-19-7-8-20-5-3-4-6-22(20)17-19/h3-17H,2,18H2,1H3 |
InChIキー |
ZLHLZBIPHAXTEK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2E)-2-{[4-bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B425110.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B425111.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B425112.png)



![1-[1,1'-Biphenyl]-4-yl-3-[4-(2-chlorophenoxy)anilino]-2-propen-1-one](/img/structure/B425122.png)

![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B425125.png)
![4-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B425128.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425129.png)
![3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole](/img/structure/B425131.png)

![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B425133.png)
